Sinapaldehyde

Descripción general

Descripción

Sinapaldehyde is a naturally occurring organic compound that is found in various plants and is used as a flavoring agent in food and beverages. It is a colorless liquid with a strong, sweet-smelling odor. It is also known as sinapic aldehyde, 2-methoxy-3-propylbenzaldehyde, or sinapic aldehyde. This compound has a wide range of applications in the food, cosmetics, and pharmaceutical industries, and is used as a flavoring agent and preservative. In addition, it has been studied for its potential medicinal properties, including its anti-inflammatory and antiviral activity.

Aplicaciones Científicas De Investigación

1. Analytical Method Development

Sinapaldehyde has been a subject of study in the development of analytical methods. For instance, Canas et al. (2003) developed a high-performance liquid chromatography (HPLC) method for simultaneous determination of phenolic aldehydes, including this compound, in brandies. This method offered advantages in separation and quantification without extensive sample preparation, proving useful in scientific research and quality control of brandies (Canas, Belchior, Spranger, & Bruno-de-Sousa, 2003).

2. Food and Beverage Analysis

Heller et al. (2011) utilized capillary electrophoresis to determine this compound in whiskey samples. This method served as a screening tool to differentiate authentic whiskey from counterfeit samples using phenolic aldehydes as chemical markers (Heller, Vitali, Oliveira, Costa, & Micke, 2011).

3. Plant Biochemistry

Research by Nair et al. (2004) on the Arabidopsis thaliana plant revealed that the REDUCED EPIDERMAL FLUORESCENCE1 gene, encoding an aldehyde dehydrogenase, is involved in the biosynthesis of sinapic acid, with this compound playing a key role in this process (Nair, Bastress, Ruegger, Denault, & Chapple, 2004).

4. Synthesis of Novel Compounds

Freitas et al. (2004) conducted a study synthesizing a new catechin-pyrylium derived pigment compound from the reaction of catechin with this compound, suggesting potential applications in wine color and astringency changes during aging (Freitas, Sousa, Silva, Santos-Buelga, & Mateus, 2004).

5. Identification of Counterfeit Beverages

Panossian et al. (2001) described a method for the analysis of aromatic aldehydes, including this compound, in brandy and wine. This method was useful for identifying counterfeit beverages by detecting the absence of certain phenolic aldehydes (Panossian, Mamikonyan, Torosyan, Gabrielyan, & Mkhitaryan, 2001).

6. Development of New Pigments

A study by Oliveira et al. (2011) synthesized a new pigment with a bluish color from the reaction of methylpyranomalvidin-3-glucoside with this compound. This finding has implications for the development of new pigments in various applications (Oliveira, Mateus, & Freitas, 2011).

7. Oak Wood Chemistry

Sousa et al. (2005) discovered that the reaction between catechin and this compound extracted from oak wood leads to the formation of new compounds, named oaklins. These compounds have potential significance in the chemistry of oak wood and its interaction with stored beverages (Sousa, Mateus, Pérez-Alonso, Santos-Buelga, & Freitas, 2005).

8. Catalysis and Synthesis

Verma and Dubey (2020) reported on the use of 4-chloro-2,6-pyridinedicarboxylic acid functionalized mesoporous silica nanocomposites for synthesizing this compound via Knoevenagel condensation. This study highlights the role of this compound in catalytic processes and synthetic chemistry (Verma & Dubey, 2020).

9. Antifungal Properties

Shreaz et al. (2013) investigated the antifungal effects of this compound against various strains of Candida, including fluconazole-resistant strains. This study suggests potential applications of this compound in developing new antifungal agents (Shreaz, Bhatia, Khan, Muralidhar, Manzoor, & Khan, 2013).

Mecanismo De Acción

Target of Action

Sinapaldehyde, a phenylpropanoid, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with COX-2, inhibiting its activity . This inhibition results in the suppression of the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . These molecules are key mediators of inflammation, and their reduction leads to anti-inflammatory effects.

Biochemical Pathways

This compound is involved in the shikimate/phenylpropanoid pathway . It arises from coniferyl aldehyde in two steps, beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase. The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . This compound is then reduced to sinapyl alcohol by dehydrogenase enzymes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that this compound shows a binding affinity of -5.9 kcal/mol against the MCM7 protein, which suggests it may have good bioavailability .

Result of Action

The inhibition of COX-2 by this compound leads to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory effects . This includes a significant inhibition of total NO and ROS inhibitory activity, and a decrease in the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its extraction from sources like cork stoppers into wine suggests that it can be influenced by factors such as pH, temperature, and the presence of other compounds . .

Safety and Hazards

Direcciones Futuras

Down-regulating CAD1, which results in a strong increase in sinapaldehyde incorporation into lignin, is a promising strategy for improving lignocellulosic biomass for the sugar platform industry . This compound may also be useful as a pharmacological agent for treating inflammation-related diseases .

Análisis Bioquímico

Biochemical Properties

Sinapaldehyde is involved in the biosynthesis of ferulic acid and sinapic acid by oxidation of coniferyl aldehyde and this compound, respectively . It can oxidize L-lactaldehyde and possesses activity on acetaldehyde and glycolaldehyde in vitro . This compound arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .

Cellular Effects

This compound exhibits moderate antibacterial activity against Methicillin-resistant S. aureus (MRSA) and E. coli with MIC values of 128 and 128 μg/mL . In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibited the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .

Molecular Mechanism

This compound is reduced to the alcohol by the action of dehydrogenase enzymes . In Arabidopsis thaliana, the enzyme dihydroflavonol 4-reductase uses NADP+ to reduce this compound to sinapyl alcohol . This compound exerts anti-inflammatory effects via suppression of ROS and NO by COX-2 inhibition .

Temporal Effects in Laboratory Settings

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 100 μM this compound significantly inhibited total NO and ROS inhibitory activity by 93% and 34%, respectively . Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) stimulated by LPS were also decreased by this compound .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound exhibits anti-inflammatory effects in macrophages .

Metabolic Pathways

This compound is produced by the shikimate/phenylpropanoid pathway . It is converted into a broad spectrum of O-ester conjugates . This compound arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .

Transport and Distribution

It is known that this compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin , suggesting that it may be transported and distributed as part of these larger molecular structures.

Subcellular Localization

Given its role in the biosynthesis of lignin, it is likely that this compound is localized in the cytosol , where many of the enzymes involved in lignin biosynthesis are found

Propiedades

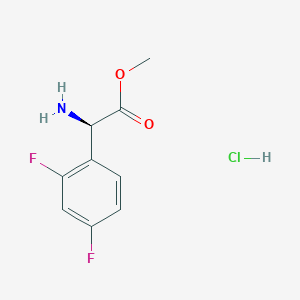

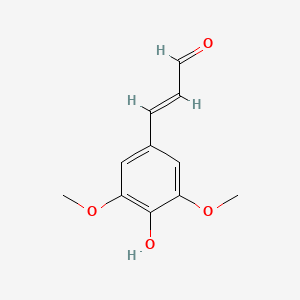

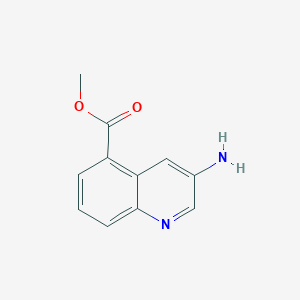

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDICDSOGTRCHMG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863340 | |

| Record name | trans-Sinapaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4206-58-0 | |

| Record name | Sinapaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sinapaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

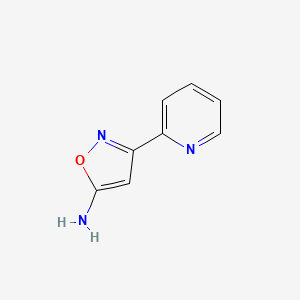

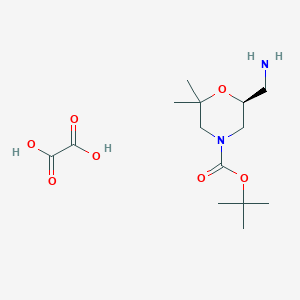

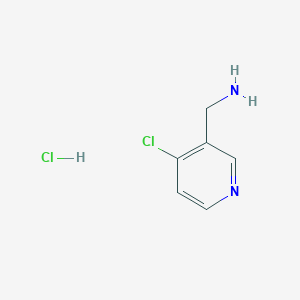

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)